molecular formula C17H26N2O2 B5038551 Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate

Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate

Cat. No.: B5038551
M. Wt: 290.4 g/mol
InChI Key: YMLXGPHEORTYAX-UHFFFAOYSA-N
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Description

Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound also features a dimethylamino group attached to a phenyl ring, which is further connected to the piperidine ring via a methylene bridge. The ethyl ester group is attached to the carboxylate functionality on the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the dimethylamino group and the phenyl ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride.

    Esterification: The carboxylate group is esterified with ethanol in the presence of a strong acid such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate can be compared with other piperidine derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 1-[[4-(methylamino)phenyl]methyl]piperidine-3-carboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-21-17(20)15-6-5-11-19(13-15)12-14-7-9-16(10-8-14)18(2)3/h7-10,15H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLXGPHEORTYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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